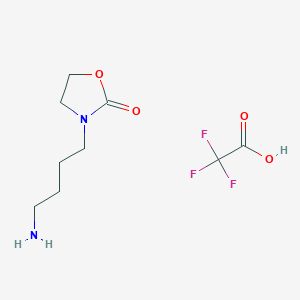

3-(4-Aminobutyl)-1,3-oxazolidin-2-one ; acide trifluoroacétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid is a synthetic compound that combines the structural features of an oxazolidinone ring and a trifluoroacetic acid moiety

Applications De Recherche Scientifique

3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties .

Mécanisme D'action

Target of Action

The compound “3-(4-Aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid” is structurally similar to the naturally occurring polyamine, spermidine . Spermidine is known to interact with various targets including the Beta-1 adrenergic receptor, Beta-2 adrenergic receptor, Thioredoxin reductase 1, cytoplasmic, Gentamicin 3’-acetyltransferase, and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and survival .

Mode of Action

The compound’s interaction with its targets is likely to be similar to that of spermidine. Spermidine is known to stabilize some membranes and nucleic acid structures . It is also involved in the post-translational formation of hypusine in the eukaryotic initiation factor 5A (eIF5A) . This modification is one of the most specific post-translational modifications and is crucial for the activity of eIF5A .

Biochemical Pathways

The compound is likely to affect the same biochemical pathways as spermidine. Spermidine is involved in various metabolic pathways, including the biosynthesis of spermine and the metabolism of methionine . It also plays a role in the post-translational formation of hypusine in eIF5A, which is crucial for the activity of eIF5A .

Pharmacokinetics

Spermidine is known to be absorbed and distributed throughout the body, where it interacts with various targets . The compound is likely to be metabolized and excreted in a similar manner.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be similar to those of spermidine. Spermidine is known to stabilize some membranes and nucleic acid structures, and it plays a crucial role in cell growth, differentiation, and survival . It is also involved in the post-translational formation of hypusine in eIF5A, which is crucial for the activity of eIF5A .

Analyse Biochimique

Biochemical Properties

It is known that the 4-aminobutyl moiety is a key component in the structure of agmatine, a derivative of the amino acid arginine . Agmatine has been shown to interact with several molecular targets, including neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . These interactions suggest that 3-(4-Aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid may have similar biochemical properties and interactions.

Cellular Effects

Agmatine, which shares a structural component with this compound, has been shown to exert modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . These actions contribute to its neuroprotective and neuroregulatory roles .

Molecular Mechanism

The related compound agmatine is known to exert its effects through various mechanisms, including modulation of the glutamatergic and monoaminergic systems, which are crucial for cognitive functions such as learning and memory .

Temporal Effects in Laboratory Settings

It is known that related compounds such as agmatine can have varying effects over time, depending on the specific conditions of the experiment .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 3-(4-Aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid in animal models. Studies on related compounds such as agmatine have shown that its effects can vary with different dosages .

Metabolic Pathways

It is known that the 4-aminobutyl moiety is involved in the biosynthesis of agmatine, a derivative of the amino acid arginine .

Transport and Distribution

Related compounds such as agmatine are known to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds such as agmatine are known to be stored in neurons, suggesting that 3-(4-Aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid may also be localized within specific cellular compartments .

Méthodes De Préparation

The synthesis of 3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid typically involves a multi-step process. One common method includes the reaction of 1,4-diaminobutane with cyanamide to form an intermediate, which is then cyclized to produce the oxazolidinone ring.

Analyse Des Réactions Chimiques

3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Amidation: The trifluoroacetic acid moiety can react with amines to form amides under appropriate conditions

Comparaison Avec Des Composés Similaires

3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid can be compared with other similar compounds, such as:

Agmatine: A naturally occurring compound with similar structural features but different biological activities.

Squalamine: An aminosterol with antimicrobial properties, differing in its mechanism of action and applications.

Phenolic amides: Compounds with similar amide linkages but distinct chemical and biological properties .

These comparisons highlight the unique structural and functional aspects of 3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid, making it a valuable compound for further research and development.

Activité Biologique

3-(4-Aminobutyl)-1,3-oxazolidin-2-one, trifluoroacetic acid is a complex organic compound that features an oxazolidinone ring structure combined with an amino acid derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. One notable mechanism involves its potential role as an inhibitor of aminopeptidase A, which can influence blood pressure regulation by blocking the formation of angiotensin III. This interaction illustrates its significance in cardiovascular health and disease management .

Antimicrobial Properties

Research has indicated that compounds within the oxazolidinone class exhibit antimicrobial properties. Specifically, oxazolidinones are known for their effectiveness against Gram-positive bacteria, including strains resistant to other antibiotics. The presence of the trifluoroacetic acid moiety may enhance these properties by increasing solubility and bioavailability .

Neuroprotective Effects

Recent investigations into similar compounds have suggested neuroprotective effects, particularly in models of neurodegenerative diseases. These effects may be mediated through anti-inflammatory pathways or by promoting neuronal survival under stress conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by Gondela et al. explored the synthesis and biological evaluation of various oxazolidinone derivatives. The findings indicated that certain derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Potential

In a comparative analysis of oxazolidinone derivatives, researchers found that specific modifications led to increased cytotoxicity against human cancer cell lines. The study demonstrated that compounds with longer alkyl chains showed improved interactions with cellular membranes, facilitating better uptake and enhanced anticancer activity .

Research Findings Table

| Study | Focus | Findings |

|---|---|---|

| Gondela et al. (2020) | Antimicrobial Activity | Significant efficacy against MRSA; structural modifications enhanced activity. |

| Wang et al. (2021) | Anticancer Activity | Increased cytotoxicity in modified oxazolidinones; improved membrane interactions noted. |

| Tomczyk et al. (2022) | Neuroprotection | Evidence suggesting anti-inflammatory effects; potential for neurodegenerative disease treatment. |

Propriétés

IUPAC Name |

3-(4-aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.C2HF3O2/c8-3-1-2-4-9-5-6-11-7(9)10;3-2(4,5)1(6)7/h1-6,8H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBQKTHYJTUQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.